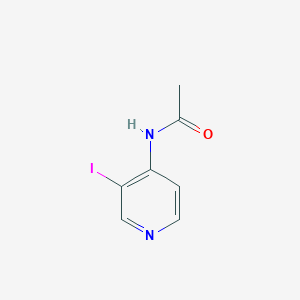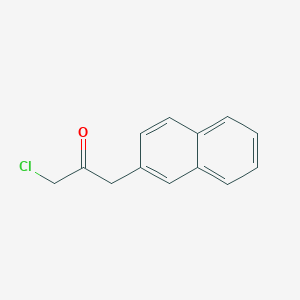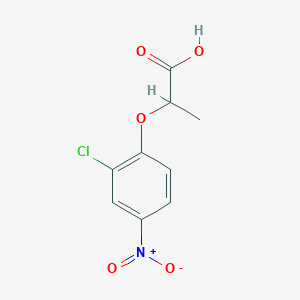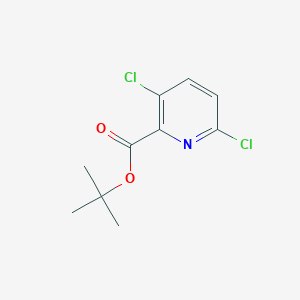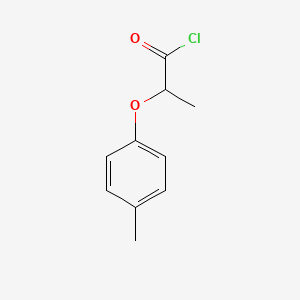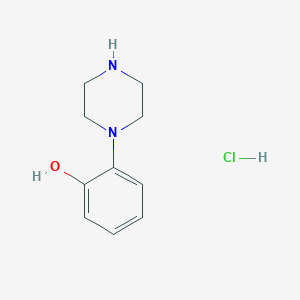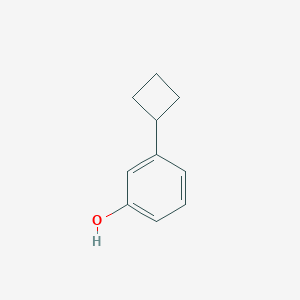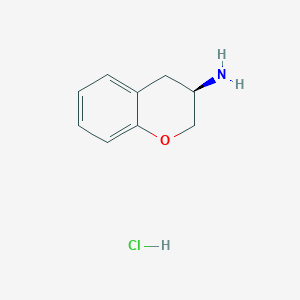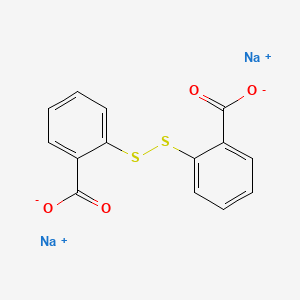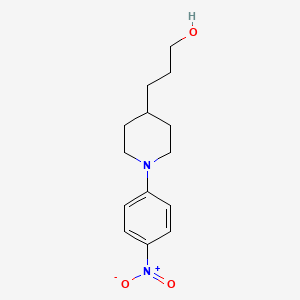
3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol
Overview
Description
3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol This compound features a piperidine ring substituted with a 4-nitrophenyl group and a propanol chain
Mechanism of Action
Target of Action
The primary target of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol is the CCR5 receptor . The CCR5 receptor is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It binds to the receptor, preventing the HIV-1 virus from entering the cell . This interaction is believed to be facilitated by a strong salt-bridge interaction .
Biochemical Pathways
The compound’s action on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of a basic nitrogen atom and two or more lipophilic groups .
Result of Action
The molecular effect of the compound’s action is the prevention of HIV-1 entry into cells . On a cellular level, this results in a decrease in the number of cells infected with the virus, slowing the progression of the infection .
Preparation Methods
The synthesis of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol typically involves the reaction of 4-nitrobenzaldehyde with piperidine to form an intermediate, which is then subjected to further reactions to introduce the propanol chain . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol can be compared with similar compounds such as:
3-(Piperidin-1-yl)propan-1-ol: This compound lacks the nitrophenyl group, which significantly alters its chemical and biological properties.
4-Piperidinepropanol, 1-(4-nitrophenyl)-: This is a synonym for the compound , highlighting its structural uniqueness.
tert-Butyl 4-(3-hydroxypropyl)tetrahydro-1(2H)-pyridinecarboxylate: This compound has a different substituent on the piperidine ring, leading to different reactivity and applications.
Properties
IUPAC Name |
3-[1-(4-nitrophenyl)piperidin-4-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-11-1-2-12-7-9-15(10-8-12)13-3-5-14(6-4-13)16(18)19/h3-6,12,17H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJPEUZSPYZZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCO)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B3115701.png)
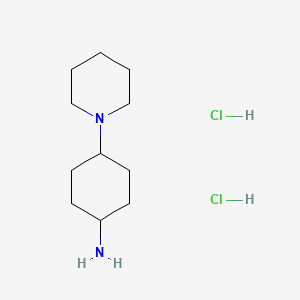
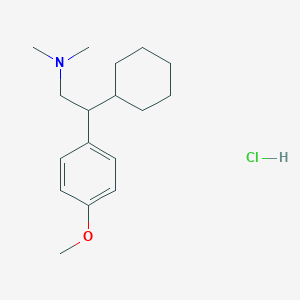
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3115722.png)
